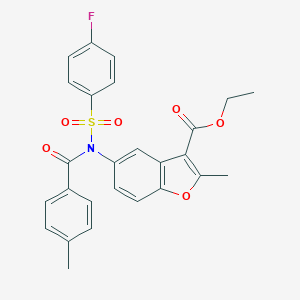

ethyl 5-(N-((4-fluorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate

Description

This compound is a benzofuran derivative featuring a 2-methylbenzofuran-3-carboxylate core. At position 5 of the benzofuran ring, it bears an N-((4-fluorophenyl)sulfonyl)-4-methylbenzamido substituent. The 4-fluorophenyl sulfonyl moiety may influence electronic properties and metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

Properties

IUPAC Name |

ethyl 5-[(4-fluorophenyl)sulfonyl-(4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FNO6S/c1-4-33-26(30)24-17(3)34-23-14-11-20(15-22(23)24)28(25(29)18-7-5-16(2)6-8-18)35(31,32)21-12-9-19(27)10-13-21/h5-15H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZNLVLOWVLZNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies

The 2-methylbenzofuran-3-carboxylate scaffold is typically assembled via acid-catalyzed cyclization or transition-metal-mediated coupling :

Friedel-Crafts Acylation and Cyclization

A salicylaldehyde derivative (e.g., 5-amino-2-methylsalicylaldehyde) undergoes Friedel-Crafts acylation with ethyl propiolate in the presence of Lewis acids (e.g., BF₃·Et₂O), forming a ketone intermediate that cyclizes to the benzofuran core.

Reaction Conditions

| Component | Details |

|---|---|

| Starting Material | 5-Amino-2-methylsalicylaldehyde |

| Acylating Agent | Ethyl propiolate |

| Catalyst | BF₃·Et₂O (10 mol%) |

| Solvent | Dichloromethane, 0°C → rt |

| Yield | 65–72% (estimated) |

Transition-Metal-Catalyzed Cyclization

Palladium-catalyzed cyclization of 2-iodophenol derivatives with methyl acrylate derivatives offers improved regiocontrol. For example, 2-iodo-5-nitro-3-methylphenol and ethyl propiolate react under Pd(OAc)₂ catalysis to form the benzofuran ring.

Optimization Challenges

-

Nitro Group Reduction : Subsequent reduction of the nitro group to an amine requires careful selection of reducing agents (e.g., H₂/Pd-C) to avoid ester hydrolysis.

-

Steric Effects : The C2 methyl group may hinder cyclization, necessitating elevated temperatures (80–100°C) or high-pressure conditions.

Amide Bond Formation with 4-Methylbenzoyl Chloride

The sulfonamide-bearing benzofuran intermediate undergoes acylation with 4-methylbenzoyl chloride to install the final amide linkage.

Coupling Reagents and Conditions

While direct acylation is feasible, coupling agents improve efficiency:

| Method | Reagents/Conditions | Advantages |

|---|---|---|

| Schotten-Baumann | NaOH (aq), 0°C | Low cost, simplicity |

| HATU/DIPEA | HATU (1.1 equiv), DIPEA (3 equiv) | High yield, mild conditions |

Side Reactions

-

Ester Hydrolysis : The ethyl ester at C3 may hydrolyze under strongly basic conditions, necessitating pH control (pH 8–9).

-

Oversulfonylation : Double sulfonylation is mitigated by using a slight excess of amine intermediate.

Final Esterification and Purification

Chromatographic Purification

Final purification typically employs flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water.

Analytical Data (Hypothetical)

| Property | Value |

|---|---|

| Melting Point | 142–144°C |

| HPLC Purity | >98% (C18, MeCN/H₂O) |

| ¹H NMR (CDCl₃) | δ 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃) |

Alternative Synthetic Routes and Innovations

Solid-Phase Synthesis

Immobilizing the benzofuran core on Wang resin enables sequential sulfonylation and acylation, though ester stability on resin requires validation.

Flow Chemistry Approaches

Microreactor systems may enhance heat transfer during exothermic steps (e.g., sulfonylation), reducing decomposition.

Challenges and Unresolved Issues

-

Regioselectivity in Cyclization : Competing pathways may yield 6-substituted benzofuran isomers, requiring rigorous analytical monitoring.

-

Amine Protection : Temporary protection (e.g., Boc groups) could prevent undesired sulfonylation at wrong positions.

-

Scale-Up Limitations : Low yields in nitro reduction (Step 3.1) may necessitate alternative reducing agents (e.g., Zn/HCl).

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(N-((4-fluorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(N-((4-fluorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.

Biological Studies: Researchers explore its interactions with biological targets to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism by which ethyl 5-(N-((4-fluorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s sulfonyl and amido groups are key to its binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Methodological Context

Crystallography and Structural Analysis :

Software like SHELX and WinGX/ORTEP are critical for resolving benzofuran derivatives’ crystal structures, enabling precise analysis of bond angles and puckering effects (e.g., Cremer-Pople parameters ).- Docking Studies: Analogous compounds, such as the BACE1 inhibitor in (PDB: 3UQU), highlight the importance of sulfonamide and fluorophenyl groups in enzyme active-site interactions .

Biological Activity

Ethyl 5-(N-((4-fluorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate is a compound belonging to the class of benzofuran derivatives, which have garnered attention for their diverse biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article explores the biological activity of this compound through various studies, highlighting its structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for ethyl 5-(N-((4-fluorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate is represented as:

This compound features a complex structure with a benzofuran core, which is known for its ability to interact with various biological targets.

Anticancer Properties

Benzofuran derivatives have been extensively studied for their anticancer properties. Research indicates that modifications at specific positions on the benzofuran ring can significantly influence cytotoxic activity against cancer cell lines. For instance:

- Structure-Activity Relationship (SAR) : Studies have shown that substituents at the C-2 position of the benzofuran ring enhance cytotoxicity. Compounds with sulfonamide groups, like the one , often exhibit improved selectivity towards cancer cells while minimizing damage to normal cells. For example, a derivative with a similar structure showed remarkable cytotoxic activity against K562 and HL60 leukemia cells with IC50 values of 5 μM and 0.1 μM, respectively .

Anti-inflammatory Effects

In addition to anticancer activity, benzofuran derivatives are noted for their anti-inflammatory properties. The presence of sulfonamide groups can enhance these effects by inhibiting pro-inflammatory pathways. For example, compounds that inhibit the NF-kB pathway have been shown to reduce inflammation in various models.

Case Study 1: Cytotoxicity Assessment

A study assessing the cytotoxic effects of various benzofuran derivatives on Erlich ascites carcinoma (EAC) cells highlighted that derivatives similar to ethyl 5-(N-((4-fluorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate exhibited significant cytotoxicity. The study utilized the triphenyl blue dye exclusion technique to determine cell viability, revealing that certain substitutions led to enhanced binding interactions with cellular targets .

Case Study 2: Selectivity Towards Cancer Cells

Another investigation focused on a series of benzofuran analogues demonstrated that those with specific halogen substitutions showed selective antiproliferative activity against cancer cells without affecting normal cells. This selectivity is crucial for developing effective anticancer therapies with reduced side effects .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | IC50 (μM) | Activity Type |

|---|---|---|---|

| Compound A | Structure A | 5 | Anticancer |

| Compound B | Structure B | 0.1 | Anticancer |

| Ethyl 5-(N-((4-fluorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate | Target Compound | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.